molecular formula C24H24ClN3O2S B11146174 6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11146174
M. Wt: 454.0 g/mol
InChI Key: VUDFCNDXWHJABR-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound with diverse applications. Its intricate structure combines various functional groups, making it interesting for both research and industry.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Amide Formation:

Industrial Production::
  • Industrial-scale production typically involves multi-step synthesis, purification, and isolation.
  • Precursor chemicals are commercially available, allowing efficient large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent.

    Amide Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: Investigated for interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Used in the design of functional materials (e.g., sensors, catalysts).

    Pharmacology: May exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Mechanism of Action

    Target Identification: Researchers study its binding to specific proteins or receptors.

    Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c1-14-20(23(30)28(27(14)5)16-9-7-6-8-10-16)26-22(29)21-19(25)17-12-11-15(24(2,3)4)13-18(17)31-21/h6-13H,1-5H3,(H,26,29)

InChI Key

VUDFCNDXWHJABR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C(C)(C)C)Cl

Origin of Product

United States

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